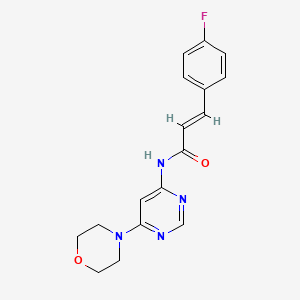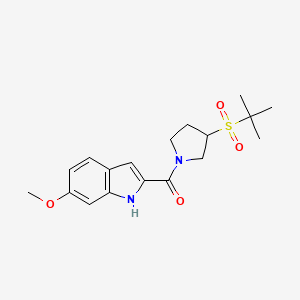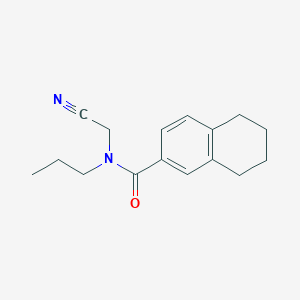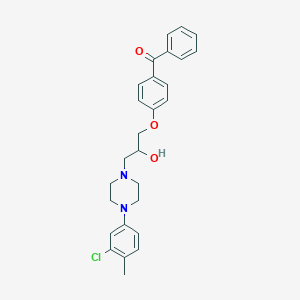
(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a type of acrylamide derivative and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
Tyrosine kinase inhibitors represent a significant area of research for the treatment of various cancers. Compounds similar to "(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide" have been explored for their potential as irreversible inhibitors of the epidermal growth factor receptor (EGFR). For instance, a study detailed the synthesis and evaluation of quinazoline and pyridopyrimidine acrylamides as potent inhibitors of EGFR and erbB2 tyrosine kinases. These compounds exhibit high in vivo activity against A431 xenografts, making them promising candidates for clinical evaluation in cancer treatment (Smaill et al., 2000).
Protein-Drug Interactions
The interaction of acrylamide derivatives with proteins is another area of interest. For example, the binding of p-hydroxycinnamic acid derivatives to bovine serum albumin (BSA) has been investigated to understand the dynamics of drug-protein interactions. This research provides insights into the molecular interactions and potential bioavailability of these compounds (Meng et al., 2012).
Ion Channel Modulation
Acrylamides have also been explored for their effects on ion channels. A study synthesized a new class of acrylamides and evaluated their effects on the mKCNQ2 channels, identifying compounds that demonstrated significant activity in models of migraine. This suggests potential applications in the treatment of neurological disorders (Wu et al., 2004).
Molecular Probes and Imaging Agents
Further, acrylamido-quinazolines labeled with fluorine-18 have been developed for use as irreversible EGFR binding probes in positron emission tomography (PET) imaging. This research highlights the potential of such compounds in diagnostic imaging and cancer research (Vasdev et al., 2004).
Fluorescence Sensing
Additionally, acrylamide derivatives have been employed in the development of fluorescence sensors for detecting water content in organic solvents, indicating their utility in analytical chemistry and environmental monitoring (Niu et al., 2007).
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-4-1-13(2-5-14)3-6-17(23)21-15-11-16(20-12-19-15)22-7-9-24-10-8-22/h1-6,11-12H,7-10H2,(H,19,20,21,23)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRBGYFTKVVIHZ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2968566.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide](/img/structure/B2968568.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)


![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/no-structure.png)

